1-Methoxycyclohexene

Electrophilic Addition Regioselectivity Carbocation Stabilization

1-Methoxycyclohexene (CAS 931-57-7) is a cyclic enol ether with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol. As a colorless to pale yellow liquid with a boiling point of 162–165 °C at 760 mmHg and density of approximately 0.89–0.94 g/cm³, this compound serves as a versatile intermediate in organic synthesis.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 931-57-7
Cat. No. B1584985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxycyclohexene
CAS931-57-7
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCOC1=CCCCC1
InChIInChI=1S/C7H12O/c1-8-7-5-3-2-4-6-7/h5H,2-4,6H2,1H3
InChIKeyHZFQGYWRFABYSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxycyclohexene (CAS 931-57-7): Procurement-Ready Overview for Organic Synthesis Applications


1-Methoxycyclohexene (CAS 931-57-7) is a cyclic enol ether with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol . As a colorless to pale yellow liquid with a boiling point of 162–165 °C at 760 mmHg and density of approximately 0.89–0.94 g/cm³, this compound serves as a versatile intermediate in organic synthesis . The electron-rich double bond, stabilized by the methoxy substituent, confers distinct reactivity profiles in cycloaddition reactions, electrophilic additions, and transition metal-catalyzed transformations. Unlike simple cyclohexene or alternative enol ethers, the specific electronic and steric environment of 1-methoxycyclohexene enables predictable regiochemical outcomes that are not universally reproducible across the enol ether class [1].

Why 1-Methoxycyclohexene Cannot Be Casually Substituted: Evidence-Based Procurement Rationale


Substituting 1-methoxycyclohexene with a generic enol ether (e.g., ethyl vinyl ether, 3,4-dihydro-2H-pyran) or a simple alkene (e.g., cyclohexene) introduces quantifiable changes in reaction outcome that can compromise synthetic utility. In electrophilic addition reactions, the unique regiochemistry driven by the methoxy group's resonance stabilization yields a single regioisomer with 1-methoxycyclohexene, whereas alternative alkenes produce complex mixtures or fail to participate entirely [1]. In cycloaddition contexts, structurally similar enol ethers demonstrate non-equivalent reactivity: only specific electron-rich alkenes undergo productive [3+2] photoaddition, while others such as methyl acrylate or cyclohexene yield only dimerized byproducts (0% desired adduct formation) under identical conditions [2]. Furthermore, the steric bulk of alternative alkoxy substituents (ethoxy vs. methoxy) alters the balance between addition and allylic substitution pathways, directly impacting product distribution and yield . These documented performance divergences mean that generic substitution without experimental validation carries quantifiable risk of synthetic failure.

1-Methoxycyclohexene (CAS 931-57-7): Quantitative Differentiation Evidence for Scientific Selection


Electrophilic Addition Regioselectivity: 100% Single Regioisomer Formation vs. Unspecified Alkene Performance

In electrophilic HCl addition, 1-methoxycyclohexene exhibits complete regioselectivity, yielding 1-chloro-1-methoxycyclohexane as the sole product [1]. This outcome is dictated by resonance stabilization of the intermediate carbocation, wherein the methoxy group directs electrophilic attack exclusively to the β-position. By contrast, non-methoxy-substituted alkenes (e.g., cyclohexene) lack this directing capability and typically produce regioisomeric mixtures or Markovnikov/anti-Markovnikov product distributions that require chromatographic separation [1].

Electrophilic Addition Regioselectivity Carbocation Stabilization

[3+2] Photocycloaddition Competence: Productive Reactivity vs. Non-Productive Dimerization in Structurally Similar Alkenes

Under standardized photoirradiation conditions (acetone, Pyrex-filtered light), 1-methoxycyclohexene participates in regioselective [3+2] photoaddition with 2-hydroxyphenanthrene-1,4-dione to afford 9,10-dihydrophenanthro[2,3-b]furan-7,11-diones in 25–50% yield [1]. In sharp contrast, alkenes including methyl acrylate, acrylonitrile, cyclohexene, isopropenyl acetate, vinyl acetate, and propenyl acetate produced no [3+2] photoadduct (0% yield) under identical reaction conditions, instead yielding only dimerized starting material in 42–52% yield [1].

Photocycloaddition Heterocycle Synthesis Furan Synthesis

Hydroxyl Protection Efficiency in Macrolide Synthesis: In-Class Performance Comparison with Ethoxy and Isopropoxy Analogs

In a comparative study of alkyloxy cyclohexenes as hydroxyl protecting reagents for erythromycin A oxime, three candidates were evaluated: 1-isopropoxycyclohexene, 1-ethoxycyclohexene, and 1-methoxycyclohexene [1]. The results demonstrated that 1-isopropoxycyclohexene and 1-ethoxycyclohexene were identified as potential protective reagents for clarithromycin synthesis, whereas 1-methoxycyclohexene was not selected as a leading candidate in this specific application context [1].

Hydroxyl Protection Macrolide Antibiotics Clarithromycin Synthesis

Acyloxylation Reactivity: Mechanistic Pathway Divergence Among Enol Ether Substrates

Acyloxylation of 1-methoxycyclohex-1-ene with dimethyl peroxydicarbonate (DPDC) yields vicinal oxygenated hydrocarbons via addition to the double bond or allylic hydrogen replacement, but notably, 1,3-oxygenated products via monoacyloxylation are not observed [1]. This product distribution is compared with copper(I)-catalyzed acyloxylations using tert-butyl peroxycarboxylates, establishing a distinct reactivity fingerprint [1].

Acyloxylation Enol Ether Reactivity Oxygenated Hydrocarbon Synthesis

N-Haloamide Addition: 60–85% Yield Range with Chromous Chloride Promotion

In chromous chloride promoted addition reactions, N-chlorocarbamates and N-chlorocarboxamides add to 1-methoxycyclohexene to yield α-acyloxy- or α-acylamino ketals and acetals in 60–85% yields, depending on work-up conditions [1]. The regiospecificity of addition was reported at 97% for select enol ethers including 1-methoxycyclohexene [1].

N-Haloamide Addition Chromous Chloride Amino Sugar Synthesis

Molecular Conformation in Gas Phase: Predominantly cis Conformation with Quantified Bond Length Gradients

Electron diffraction investigation of 1-methoxycyclohexene in the gas phase revealed that the molecule exists predominantly, if not entirely, in the cis conformation with respect to the vinyl ether portion [1]. A measurable structural gradient was observed within the cyclohexene ring: single bonds become progressively longer with increasing separation from the double bond [1]. This stereoelectronic ground-state preference provides a mechanistic basis for observed regioselectivity in electrophilic additions.

Conformational Analysis Electron Diffraction Vinyl Ether Geometry

1-Methoxycyclohexene (CAS 931-57-7): Evidence-Driven Application Scenarios for Procurement Decision-Making


One-Step Photochemical Synthesis of Fused Furan Heterocycles

1-Methoxycyclohexene enables direct [3+2] photoaddition with 2-hydroxyphenanthrene-1,4-dione to produce 9,10-dihydrophenanthro[2,3-b]furan-7,11-diones in 25–50% yield, a transformation that fails completely (0% adduct yield) with common alkenes including cyclohexene, methyl acrylate, and vinyl acetate [1]. Procurement is justified specifically for research programs targeting fused heterocyclic frameworks that require an electron-rich cyclic enol ether dienophile.

Regioselective Electrophilic Functionalization Requiring Single-Product Outcome

When synthetic protocols demand a single regioisomer from electrophilic addition without chromatographic separation, 1-methoxycyclohexene provides 100% regioisomeric purity in HCl addition to yield 1-chloro-1-methoxycyclohexane [2]. This contrasts with unsubstituted alkenes that generate regioisomeric mixtures, thereby reducing purification costs and improving overall process efficiency.

Preparation of α-Acyloxy- and α-Acylamino Acetals and Amino Sugar Derivatives

In chromous chloride promoted additions of N-chloroamides, 1-methoxycyclohexene delivers 60–85% yields of acyloxy and acylamino ketals and acetals, with regiospecificity reaching 97% [3]. This high regiospecificity minimizes byproduct formation and simplifies isolation, making the compound a suitable choice for constructing protected amino sugar intermediates or related oxygenated scaffolds.

Acyloxylation for Vicinal Oxygenated Hydrocarbon Synthesis

Reaction with dimethyl peroxydicarbonate (DPDC) yields vicinal oxygenated hydrocarbons without detectable formation of 1,3-oxygenated monoacyloxylation products . This defined product profile reduces purification complexity relative to enol ethers that generate mixtures of regioisomeric acyloxylation products, supporting preparative-scale syntheses where streamlined workup is a priority.

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